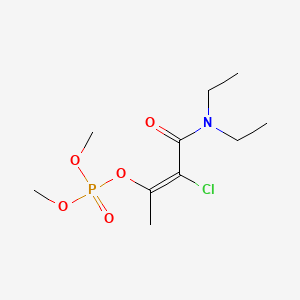
(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide is a synthetic organophosphate compound. It is part of the human exposome, which encompasses all the exposures an individual encounters throughout their lifetime and how these exposures relate to health .
Análisis De Reacciones Químicas
(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on biological systems and its potential use in biological research.
Medicine: It is investigated for its potential therapeutic applications and its effects on human health.
Mecanismo De Acción
The mechanism of action of (E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide involves its interaction with specific molecular targets and pathways. As an organophosphate, it likely inhibits acetylcholinesterase, an enzyme associated with the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system .
Comparación Con Compuestos Similares
(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide can be compared with other organophosphate compounds, such as dichlorvos (2,2-dichlorovinyl dimethyl phosphate). While both compounds inhibit acetylcholinesterase, this compound has unique structural features that may result in different biological activities and applications .
Similar compounds include:
- Dichlorvos (2,2-dichlorovinyl dimethyl phosphate)
- Malathion (diethyl 2-[(dimethoxyphosphinothioyl)thio]butanedioate)
- Parathion (diethyl 4-nitrophenyl phosphorothioate)
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Propiedades
Número CAS |
297-99-4 |
|---|---|
Fórmula molecular |
C10H19ClNO5P |
Peso molecular |
299.69 g/mol |
Nombre IUPAC |
[(E)-3-chloro-4-(diethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate |
InChI |
InChI=1S/C10H19ClNO5P/c1-6-12(7-2)10(13)9(11)8(3)17-18(14,15-4)16-5/h6-7H2,1-5H3/b9-8+ |
Clave InChI |
RGCLLPNLLBQHPF-CMDGGOBGSA-N |
SMILES |
CCN(CC)C(=O)C(=C(C)OP(=O)(OC)OC)Cl |
SMILES isomérico |
CCN(CC)C(=O)/C(=C(/C)\OP(=O)(OC)OC)/Cl |
SMILES canónico |
CCN(CC)C(=O)C(=C(C)OP(=O)(OC)OC)Cl |
Punto de ebullición |
at 0.2kPa: 162 °C |
Densidad |
Relative density (water = 1): 1.2 |
melting_point |
-45.0 °C -45 °C |
| 297-99-4 13171-21-6 |
|
Descripción física |
COLOURLESS-TO-YELLOW OILY LIQUID. |
Solubilidad |
3.34 M Solubility in water: miscible |
Presión de vapor |
1.65e-05 mmHg Vapor pressure, Pa at 20 °C: 0.0033 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


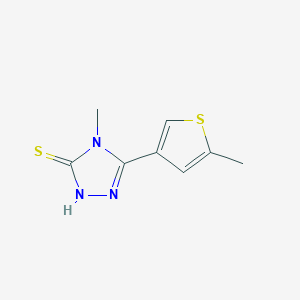

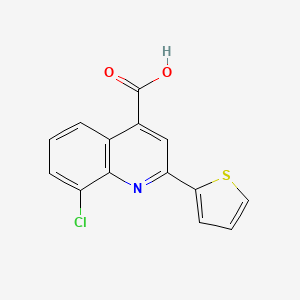
![N'-hydroxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenecarboximidamide](/img/structure/B1622123.png)
![{2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1622124.png)
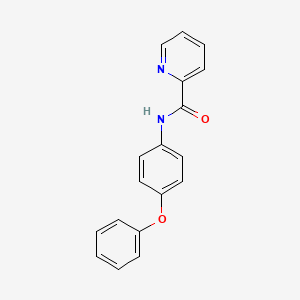
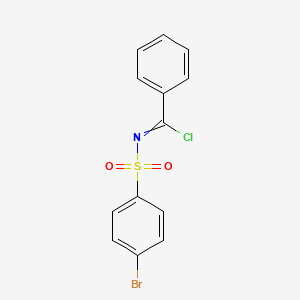
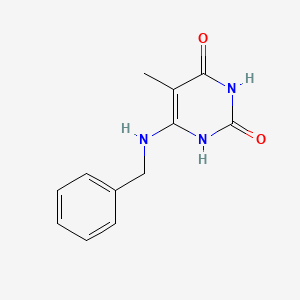
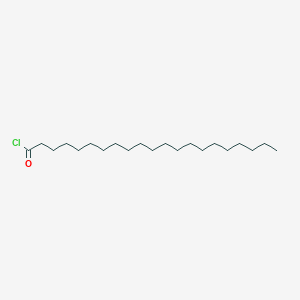
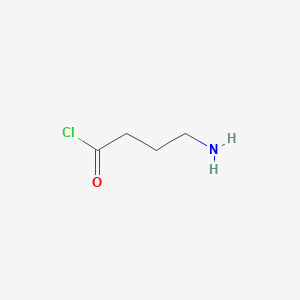
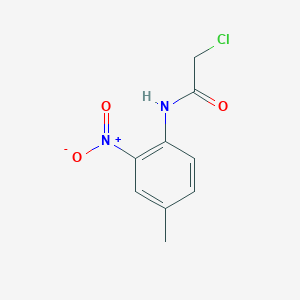
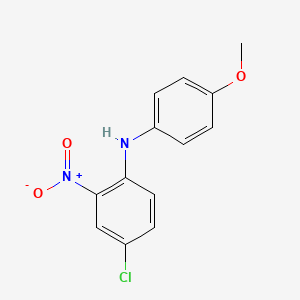
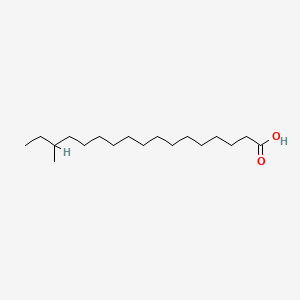
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide](/img/structure/B1622136.png)
